molecular formula C64H101N21O27S2 B14433984 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-63-9

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

Cat. No.: B14433984
CAS No.: 77368-63-9
M. Wt: 1660.7 g/mol
InChI Key: UTGDMRPEOOFHIW-UHFFFAOYSA-N
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Description

Tallysomycin S(sub 1a) copper complex is a derivative of tallysomycin, a glycopeptide antibiotic related to bleomycin. Tallysomycins are known for their antitumor and antimicrobial properties. The copper complex form of tallysomycin S(sub 1a) enhances its biological activity, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tallysomycin S(sub 1a) copper complex involves the fermentation of Streptoalloteichus hindustanus, followed by the incorporation of copper ions into the tallysomycin molecule. The process begins with the fermentation of the bacterial strain in a medium containing specific precursor amines, which are incorporated into the tallysomycin structure . The copper complex is then formed by reacting the purified tallysomycin with copper salts under controlled conditions .

Industrial Production Methods

Industrial production of tallysomycin S(sub 1a) copper complex follows a similar fermentation process but on a larger scale. The fermentation broth is processed to isolate and purify the tallysomycin, which is then complexed with copper ions. The final product is obtained through a series of purification steps, including chromatography and lyophilization .

Chemical Reactions Analysis

Types of Reactions

Tallysomycin S(sub 1a) copper complex undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of tallysomycin S(sub 1a) copper complex include:

Major Products

The major products formed from these reactions include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tallysomycin S(sub 1a) copper complex is unique due to its specific structure and the presence of the copper ion, which enhances its biological activity. Unlike other similar compounds, it has a broader range of applications in both antimicrobial and antitumor research .

Properties

CAS No.

77368-63-9

Molecular Formula

C64H101N21O27S2

Molecular Weight

1660.7 g/mol

IUPAC Name

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C64H101N21O27S2/c1-21-38(82-53(84-51(21)70)27(12-34(68)90)76-14-26(67)52(71)100)55(102)83-40(48(28-15-73-20-77-28)109-63-50(44(96)41(93)32(16-86)108-63)110-62-46(98)49(111-64(72)105)42(94)33(17-87)107-62)57(104)78-22(2)31(89)13-36(92)81-39(23(3)88)56(103)85-58(112-61-45(97)43(95)37(69)24(4)106-61)47(99)60-80-30(19-114-60)59-79-29(18-113-59)54(101)75-9-5-7-25(66)11-35(91)74-10-6-8-65/h15,18-20,22-27,31-33,37,39-50,58,61-63,76,86-89,93-99H,5-14,16-17,65-67,69H2,1-4H3,(H2,68,90)(H2,71,100)(H2,72,105)(H,73,77)(H,74,91)(H,75,101)(H,78,104)(H,81,92)(H,83,102)(H,85,103)(H2,70,82,84)

InChI Key

UTGDMRPEOOFHIW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCN)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N

Origin of Product

United States

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